

Application Notes and Protocols for Determining Water Hardness by EDTA Titration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetraacid

Cat. No.: B1331178

[Get Quote](#)

Introduction

Water hardness is a critical quality parameter for water used in research, pharmaceutical manufacturing, and various industrial processes. It is primarily caused by the presence of dissolved divalent cations, mainly calcium (Ca^{2+}) and magnesium (Mg^{2+}). The determination of water hardness is essential to prevent issues such as scale formation in equipment, interference with chemical reactions, and to ensure the quality of final products. The complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely accepted and accurate method for quantifying total water hardness.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This document provides a detailed protocol for the determination of total water hardness using the EDTA titration method, intended for researchers, scientists, and drug development professionals.

Principle of the Method

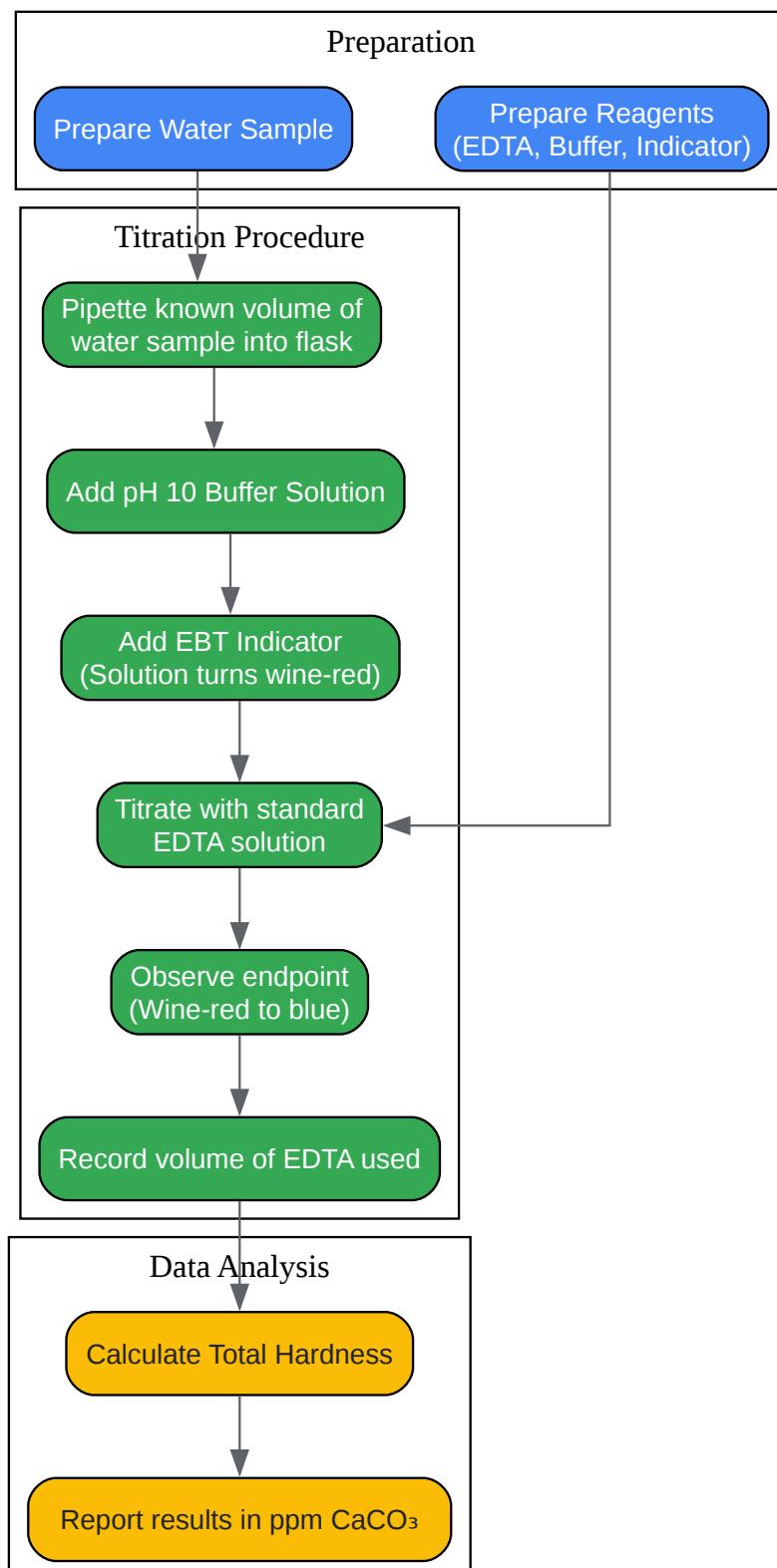
The EDTA titration method is a type of complexometric titration. EDTA, a hexadentate ligand, forms stable, colorless, 1:1 complexes with divalent metal ions like Ca^{2+} and Mg^{2+} .[\[2\]](#)[\[3\]](#)[\[5\]](#) The reaction is carried out in a buffered solution at a pH of approximately 10 to ensure the complete complexation of these ions.[\[2\]](#)[\[3\]](#)[\[6\]](#)

A metallochromic indicator, such as Eriochrome Black T (EBT), is used to detect the endpoint of the titration.[\[1\]](#)[\[2\]](#)[\[6\]](#) In the presence of Ca^{2+} and Mg^{2+} ions at pH 10, EBT forms a wine-red complex.[\[4\]](#)[\[6\]](#) During the titration, EDTA is added, which first complexes with the free Ca^{2+} and

Mg²⁺ ions in the solution. Once all the free ions are bound, the EDTA displaces the EBT from the metal-EBT complex. This releases the free indicator into the solution, causing a sharp color change from wine-red to a distinct blue, which signals the endpoint of the titration.[2][6]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for determining total water hardness.


1. Reagents and Materials

- Standard EDTA Solution (0.01 M): Dissolve 3.723 g of analytical grade disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask. [7] Store in a polyethylene bottle. For precise applications, standardize the EDTA solution against a primary standard calcium carbonate solution.
- Buffer Solution (Ammonia-Ammonium Chloride, pH 10): Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of magnesium salt of EDTA and dilute to 250 mL with deionized water. The absence of magnesium ions in the buffer can lead to an indistinct endpoint.
- Eriochrome Black T (EBT) Indicator: Mix 0.5 g of EBT dye with 100 g of sodium chloride (NaCl) to prepare a dry powder mixture.[7] Alternatively, a liquid indicator can be prepared by dissolving 0.5 g of EBT in 100 mL of triethanolamine or 95% ethanol.[8] The dry powder form is generally more stable.
- Calcium Carbonate (CaCO₃) Primary Standard (for EDTA standardization): Accurately weigh approximately 1.0 g of anhydrous CaCO₃ (dried at 110°C for 2 hours) and dissolve it in a minimum amount of dilute HCl. Then, dilute to 1000 mL with deionized water in a volumetric flask to obtain a standard solution of 1.00 mg CaCO₃/mL.[9]
- Sodium Hydroxide (NaOH) Solution (2N): Dissolve 80 g of NaOH in deionized water and dilute to 1000 mL.[7] (Used for the determination of calcium hardness separately).
- Murexide Indicator: Prepare a ground mixture of 200 mg of murexide with 100 g of solid NaCl. (Used for the determination of calcium hardness).[7]

2. Equipment

- Burette (50 mL)
- Pipettes (25 mL, 50 mL)
- Conical flasks (250 mL)
- Volumetric flasks (250 mL, 1000 mL)
- Beakers
- Magnetic stirrer and stir bar (optional, but recommended for consistent results)
- Analytical balance

3. Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining water hardness by EDTA titration.

4. Protocol for Total Hardness Determination

- Sample Preparation: Take a 50.0 mL aliquot of the water sample and place it into a 250 mL conical flask. If the water is known to be very hard, a smaller volume diluted to 50 mL with deionized water can be used.
- Buffering: Add 1-2 mL of the pH 10 buffer solution to the water sample in the conical flask and swirl to mix.[\[7\]](#)
- Indicator Addition: Add a small amount (a pinch or 1-2 drops if liquid) of the Eriochrome Black T indicator to the buffered sample. The solution should turn a distinct wine-red color.[\[4\]](#)
- Titration: Titrate the sample with the standard 0.01 M EDTA solution from a burette with constant swirling. As the endpoint is approached, the color will start to show flashes of purple. Continue adding the EDTA dropwise until the last reddish tinge disappears, and the solution becomes a clear blue.[\[6\]](#)[\[10\]](#)
- Record Volume: Record the volume of EDTA solution used.
- Replicates: Repeat the titration at least two more times with fresh aliquots of the water sample to ensure reproducibility. The results should be concordant.
- Blank Titration: Perform a blank titration using 50 mL of deionized water and the same amount of buffer and indicator. Subtract the volume of EDTA used for the blank from the sample titrations.[\[9\]](#)

5. Protocol for Calcium Hardness Determination (Optional)

To determine the concentration of calcium separately, the following procedure can be used:

- Sample Preparation: Take a 50.0 mL aliquot of the water sample and place it into a 250 mL conical flask.
- pH Adjustment: Add 2 mL of 2N NaOH solution to raise the pH to about 12-13. At this pH, magnesium precipitates as magnesium hydroxide ($Mg(OH)_2$) and does not interfere with the titration.[\[11\]](#)

- Indicator Addition: Add a pinch of murexide indicator. The solution will turn pink.
- Titration: Titrate with the standard 0.01 M EDTA solution until the color changes from pink to purple.
- Record and Calculate: Record the volume of EDTA used and calculate the calcium hardness. Magnesium hardness can then be calculated by subtracting the calcium hardness from the total hardness.

Data Presentation

Quantitative data from the titrations should be recorded in a structured table to ensure clarity and facilitate calculations.

Table 1: Titration Data for Total Water Hardness

Replicate	Volume of Water Sample (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of EDTA Used (mL)
1	50.0			
2	50.0			
3	50.0			
Average				
Blank	50.0			
Corrected				
Average				

Calculation of Total Hardness

The total hardness of the water sample is calculated using the following formula and expressed in parts per million (ppm) of calcium carbonate (CaCO_3).

$$\text{Total Hardness (as ppm CaCO}_3\text{)} = (\text{V}_\text{EDTA} \times \text{M}_\text{EDTA} \times 100.09 \times 1000) / \text{V}_\text{sample}$$

Where:

- V_{EDTA} = Corrected average volume of EDTA used for the sample (mL)
- M_{EDTA} = Molarity of the standard EDTA solution (mol/L)
- 100.09 = Molar mass of CaCO_3 (g/mol)
- 1000 = Conversion factor from mg to g and L to mL
- V_{sample} = Volume of the water sample taken (mL)

A simplified calculation can be used if the molarity of the EDTA is exactly 0.01 M:

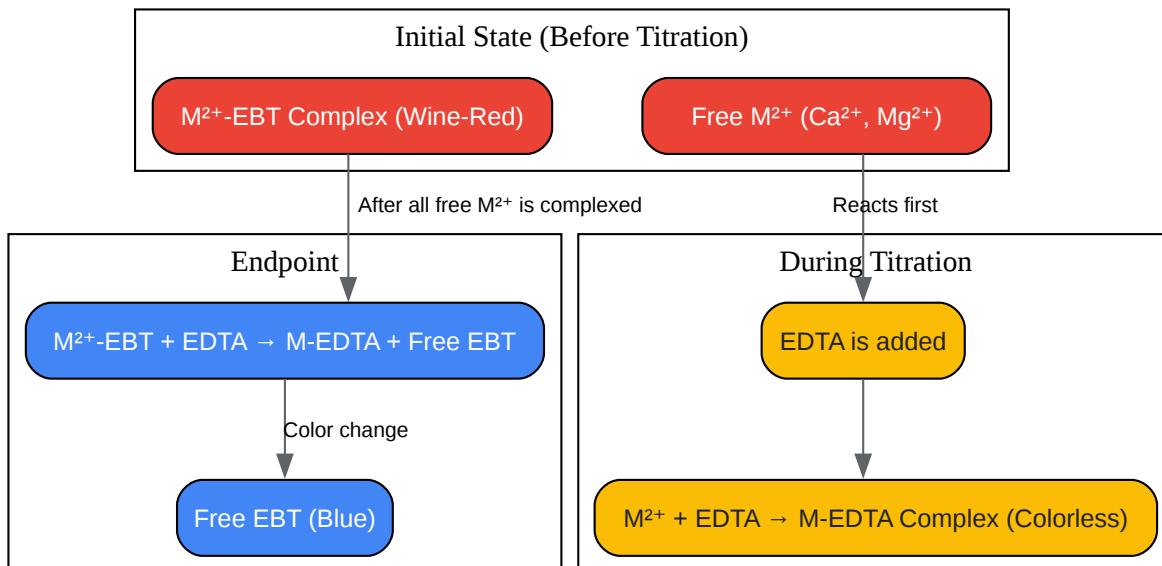

Total Hardness (as ppm CaCO_3) = $(V_{EDTA} \times 1000) / V_{sample}$

Table 2: Water Hardness Classification

Hardness Range (ppm CaCO_3)	Classification
0 - 60	Soft
61 - 120	Moderately Hard
121 - 180	Hard
> 180	Very Hard

Chemical Principle Visualization

The following diagram illustrates the chemical reactions occurring during the EDTA titration for water hardness.

[Click to download full resolution via product page](#)

Caption: Principle of EDTA chelation and indicator action.

Interferences

Several ions can interfere with the EDTA titration for water hardness, leading to inaccurate results. Common interferences include:

- Heavy metals: Ions such as copper, iron, zinc, and manganese can form complexes with EDTA and the indicator, causing a fading or indistinct endpoint.^[2] These interferences can often be minimized by the addition of masking agents like cyanide or hydroxylamine hydrochloride.^[2]
- High levels of organic matter: Dissolved or particulate organic matter can complex with Ca^{2+} and Mg^{2+} , leading to an underestimation of water hardness.^[12]
- pH: The pH must be maintained at approximately 10. If the pH is too low, the complex formation is incomplete. If it is too high, there is a risk of precipitating calcium carbonate or magnesium hydroxide.^{[6][13]}

By following this detailed protocol and being mindful of potential interferences, researchers can accurately determine the total hardness of water samples for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atlas.org [atlas.org]
- 2. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. quora.com [quora.com]
- 4. What is the principle of edta method ? Explain estimation of total hardne.. [askfilo.com]
- 5. Determining Total Hardness in Water Chemistry Tutorial [ausetute.com.au]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. bspublications.net [bspublications.net]
- 8. youtube.com [youtube.com]
- 9. learnbin.net [learnbin.net]
- 10. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Determining Water Hardness by EDTA Titration]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331178#edta-titration-method-for-determining-water-hardness>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com